![molecular formula C21H23NO2 B2534693 N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide CAS No. 2034610-39-2](/img/structure/B2534693.png)
N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Adamantane derivatives, including compounds structurally related to N-(1-(benzofuran-2-yl)propan-2-yl)adamantane-1-carboxamide, have shown promising pharmacological potential against neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Synthesis Analysis
Benzofuran compounds have attracted significant attention from chemical and pharmaceutical researchers worldwide, making them potential natural drug lead compounds . Novel methods for constructing benzofuran rings have been discovered in recent years .
Molecular Structure Analysis
The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Adamantane derivatives have a unique cage structure consisting of four six-membered carbon rings and one five-membered carbon ring.
Chemical Reactions Analysis
Benzofuran compounds are widely recognized for their extensive biological activities . The innovative methods for constructing benzofuran rings, such as unique free radical cyclization cascades and proton quantum tunneling, offer efficient synthesis routes for complex benzofuran compounds .
Scientific Research Applications
Synthesis and Structure
Benzofuran derivatives, including compounds similar to N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide, have been synthesized and structurally characterized to explore their chemical properties and potential applications. For instance, the decyclization of certain hydrazides under specific conditions leads to the formation of N-hetaryl-butanamides with notable antinociceptive and anti-inflammatory activities (Kizimova et al., 2019). Similarly, the synthesis of benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols demonstrates the chemical versatility of benzofuran derivatives, showing their potential in inhibiting aromatase, an enzyme crucial for estrogen biosynthesis (Saberi et al., 2005).
Biological Activity
Benzofuran compounds have been investigated for their biological activities, including cytotoxic, antiproliferative, and neuroprotective effects. For example, certain neolignans isolated from traditional Chinese medicine have shown significant antiproliferative activity against cancer cell lines, suggesting that benzofuran derivatives could be potent anticancer agents (Ma et al., 2017). Moreover, N-(substituted benzothiazol-2-yl)amides have demonstrated promising anticonvulsant and neuroprotective effects, highlighting the therapeutic potential of benzofuran-related structures in neurological disorders (Hassan et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-19(16-9-5-4-6-10-16)21(23)22-15(2)13-18-14-17-11-7-8-12-20(17)24-18/h4-12,14-15,19H,3,13H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHFDMAPLFHOAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(benzofuran-2-yl)propan-2-yl)-2-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.